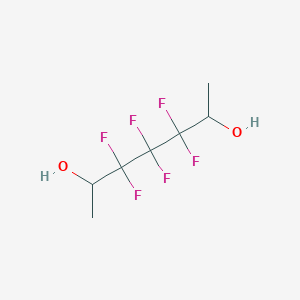
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is a chemical compound with the molecular formula C₇H₁₀F₆O₂. It is characterized by the presence of six fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol typically involves the fluorination of heptane-2,6-diol. The process requires specific reaction conditions, including the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms at the desired positions on the heptane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced fluorination techniques to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexafluoroheptanone or hexafluoroheptanoic acid, while reduction can produce hexafluoroheptanol.
Scientific Research Applications
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of other fluorinated compounds and materials.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,2,2-Tetrafluoroethane-1,2-diol
- Perfluoroalkyl diols
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The positioning of the fluorine atoms enhances its stability and reactivity, making it particularly useful in applications requiring high-performance materials and reagents.
Properties
CAS No. |
3726-32-7 |
|---|---|
Molecular Formula |
C7H10F6O2 |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexafluoroheptane-2,6-diol |
InChI |
InChI=1S/C7H10F6O2/c1-3(14)5(8,9)7(12,13)6(10,11)4(2)15/h3-4,14-15H,1-2H3 |
InChI Key |
YSTYLRIOODUNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C)O)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


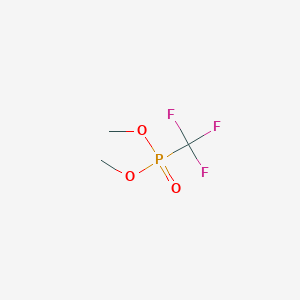
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
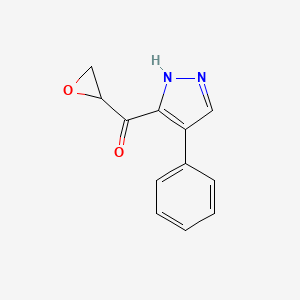

![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
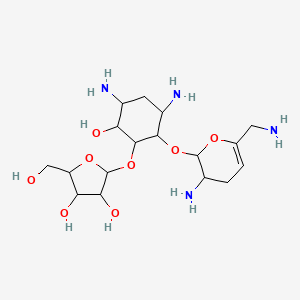
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)


acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
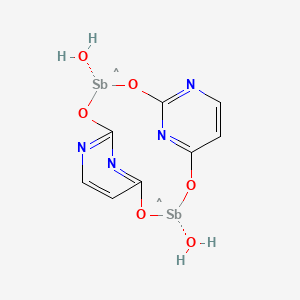
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
